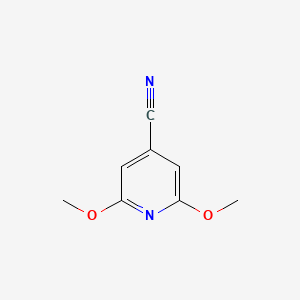

2,6-Dimethoxyisonicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Alzheimer's Disease Research

One study involved a derivative of a compound structurally related to 2,6-Dimethoxyisonicotinonitrile, used in Alzheimer's disease research. This compound, a radiofluorinated derivative, was utilized with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients. This technique facilitates the diagnostic assessment of Alzheimer's disease and monitors response to treatments (Shoghi-Jadid et al., 2002).

Antiferromagnetic Materials

Research on derivatives of dimethoxy compounds, such as 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), has shown potential applications in studying antiferromagnetic exchange interactions. These studies contribute to the development of materials with specific magnetic properties, which can be valuable in designing new electronic devices (Fujita et al., 1996).

Nanotechnology and Material Science

The use of metallofullerenes, such as Sc3N@C80, modified with dimethoxy derivatives, has been reported. These functionalized nanomaterials have potential applications in nanotechnology and materials science, offering new pathways for the development of advanced materials with unique electronic and optical properties (Iezzi et al., 2002).

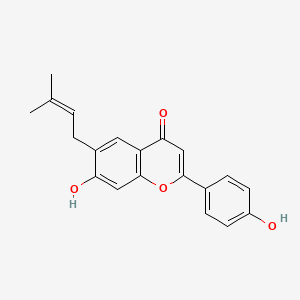

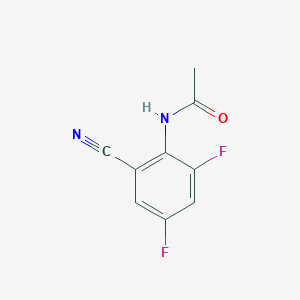

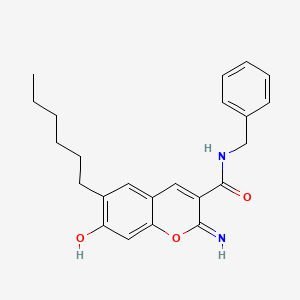

Synthetic Organic Chemistry

In synthetic organic chemistry, the condensation of salicylaldehydes with malononitrile to synthesize new chromene derivatives showcases the versatility of malononitrile derivatives in facilitating complex chemical reactions. This method has applications in producing compounds with potential biological activities (Costa et al., 2008).

Antioxidant Synthesis

The enzymatic modification of 2,6-dimethoxyphenol for synthesizing dimers with high antioxidant capacity demonstrates the potential of using enzymatic methods to enhance the properties of dimethoxy derivatives. Such processes can lead to the development of compounds with improved biological activities, including higher antioxidant capacities (Adelakun et al., 2012).

Safety and Hazards

Direcciones Futuras

The future directions for a compound like 2,6-Dimethoxyisonicotinonitrile would depend on its potential applications. In general, the field of synthetic chemistry is continuously evolving, with ongoing research into new synthesis methods, applications, and improvements in efficiency and environmental impact .

Propiedades

IUPAC Name |

2,6-dimethoxypyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-11-7-3-6(5-9)4-8(10-7)12-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCHTAZOQSBFOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2711096.png)

![ethyl 5-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2711104.png)

![N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2711108.png)

![2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B2711110.png)

![(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)quinoline-4-carboxamide](/img/structure/B2711112.png)

![2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2711113.png)

![2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]pyrazine](/img/structure/B2711114.png)

![N-(4-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2711115.png)